N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide
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Overview
Description
N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide is a complex organic compound with the molecular formula C16H21N5O2 and a molecular weight of 315.378 g/mol . This compound is known for its unique structure, which includes a dimethylamino group, a phenyl ring, and a pyrazole moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide involves several steps. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide under acidic conditions . The reaction typically requires a catalyst such as acetic anhydride and pyridine, and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Scientific Research Applications
N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and proteins, leading to the inhibition or activation of various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide can be compared with similar compounds such as:
N’-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide: This compound has a diethylamino group instead of a dimethylamino group, which may result in different chemical and biological properties.
4-(Dimethylamino)phenyl isocyanate: This compound contains an isocyanate group instead of a hydrazide group, leading to different reactivity and applications.
Properties
Molecular Formula |
C16H21N5O2 |
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Molecular Weight |
315.37 g/mol |
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)propanamide |
InChI |
InChI=1S/C16H21N5O2/c1-11-14(16(23)20-18-11)8-9-15(22)19-17-10-12-4-6-13(7-5-12)21(2)3/h4-7,10,14H,8-9H2,1-3H3,(H,19,22)(H,20,23)/b17-10+ |
InChI Key |
WMZDXPKWYDIBIX-LICLKQGHSA-N |
Isomeric SMILES |
CC1=NNC(=O)C1CCC(=O)N/N=C/C2=CC=C(C=C2)N(C)C |
Canonical SMILES |
CC1=NNC(=O)C1CCC(=O)NN=CC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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